molecular formula C24H21I6N5NaO8 B610909 Ioxaglate sodium CAS No. 67992-58-9

Ioxaglate sodium

Cat. No.: B610909
CAS No.: 67992-58-9
M. Wt: 1291.9 g/mol
InChI Key: ZZIJQDVKCSWVBD-UHFFFAOYSA-N
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Description

Ioxaglate sodium is a contrast agent used in diagnostic imaging procedures such as computed tomography (CT) scans, angiography, and urography. It is an ionic tri-iodinated benzoate compound that enhances the visibility of internal structures by blocking X-rays, making it easier to visualize blood vessels, organs, and other tissues during imaging .

Biochemical Analysis

Biochemical Properties

Ioxaglate sodium is an iodine-containing, low osmolality contrast agent . It consists of six iodine atoms and achieves water solubility by ionization . This property allows it to block X-rays, thereby improving the visualization of important structures and organs during diagnostic imaging procedures .

Cellular Effects

As a contrast agent, this compound binds to tissues, allowing the blockage of X-rays and diagnostic visualization in various soft tissues and body cavities . It is known to have fewer side effects compared to older contrast agents due to its low osmolarity .

Molecular Mechanism

The primary mechanism of action of this compound involves blocking X-rays to improve the visualization of important structures and organs during diagnostic imaging procedures . It achieves this by ionizing to form a molecule that consists of six iodine atoms .

Temporal Effects in Laboratory Settings

It is known that this compound has a low osmolarity and is associated with fewer side effects compared to older contrast agents .

Dosage Effects in Animal Models

It is known that this compound is used in diagnostic imaging procedures, and its effects would likely be dependent on the dosage used .

Metabolic Pathways

As an iodinated contrast medium, it is likely that its metabolism involves the iodine metabolism pathway .

Transport and Distribution

As a contrast agent, it is likely that it is distributed throughout the body to improve the visualization of important structures and organs during diagnostic imaging procedures .

Subcellular Localization

As a contrast agent, it is likely that it is localized throughout the body to improve the visualization of important structures and organs during diagnostic imaging procedures .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ioxaglate sodium is synthesized through a series of chemical reactions involving the iodination of benzoic acid derivatives. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process is optimized for high yield and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ioxaglate sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

Scientific Research Applications

Ioxaglate sodium is widely used in scientific research, particularly in the fields of:

    Chemistry: As a contrast agent in analytical techniques to study the structure and function of various compounds.

    Biology: In imaging studies to visualize biological tissues and organs.

    Medicine: For diagnostic imaging to detect and monitor medical conditions such as cardiovascular diseases, tumors, and kidney disorders.

    Industry: In the development of new imaging technologies and contrast agents

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ioxaglate sodium is unique due to its ionic nature and low osmolality, which results in fewer side effects compared to older contrast agents. Its tri-iodinated structure provides excellent contrast enhancement, making it a preferred choice for various diagnostic imaging procedures .

Properties

CAS No.

67992-58-9

Molecular Formula

C24H21I6N5NaO8

Molecular Weight

1291.9 g/mol

IUPAC Name

sodium;3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoate

InChI

InChI=1S/C24H21I6N5O8.Na/c1-7(37)35(3)20-17(29)10(21(39)31-2)13(25)11(18(20)30)23(41)33-6-8(38)34-19-15(27)9(22(40)32-4-5-36)14(26)12(16(19)28)24(42)43;/h36H,4-6H2,1-3H3,(H,31,39)(H,32,40)(H,33,41)(H,34,38)(H,42,43);

InChI Key

ZZIJQDVKCSWVBD-UHFFFAOYSA-N

SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)[O-])I)C(=O)NCCO)I)I)C(=O)NC)I.[Na+]

Canonical SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I.[Na]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

59017-64-0 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sodium Ioxaglate;  Ioxaglic acid;  MP-302;  P-286;  MP 302;  P 286;  MP302;  P286

Origin of Product

United States

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